molecular formula C10H15N3O B13109799 N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine

N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine

Cat. No.: B13109799
M. Wt: 193.25 g/mol
InChI Key: IEQGTYHCAORFQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine involves the reaction of cyclopentanamine with pyrimidin-5-yloxy and N-methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanone, while reduction may produce N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanol .

Scientific Research Applications

N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine is unique due to its specific molecular structure, which combines the reactivity of the pyrimidin-5-yloxy group with the stability of the cyclopentanamine backbone. This combination allows for selective interactions with target molecules, making it a valuable tool in chemical and biological research .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-methyl-2-pyrimidin-5-yloxycyclopentan-1-amine

InChI

InChI=1S/C10H15N3O/c1-11-9-3-2-4-10(9)14-8-5-12-7-13-6-8/h5-7,9-11H,2-4H2,1H3

InChI Key

IEQGTYHCAORFQD-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1OC2=CN=CN=C2

Origin of Product

United States

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